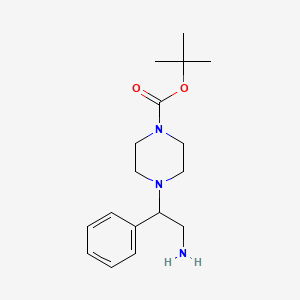
4-(Trifluoromethoxy)benzimidamide
Overview
Description
4-(Trifluoromethoxy)benzimidamide (4-TFMBI) is a trifluoromethylated benzimidamide that has been used in scientific research for a variety of applications. It has been used as a substrate for a variety of biochemical assays and as a pharmacological tool to study the physiological and biochemical effects of a variety of compounds. 4-TFMBI has been found to have a wide range of effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Synthesis and Material Properties
- Novel Synthesis Approaches : 4-(Trifluoromethoxy)benzimidamide is used in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features metal-free oxidative N-N bond formation, marked by short reaction times and high yields (Zheng et al., 2014).
- Influence on Molecular Properties : The trifluoromethoxy group, such as in 4-(trifluoromethoxy)anisole, influences the basicity of arylmetal compounds even when positioned remotely, demonstrating its long-range electron-withdrawing effect. This has implications for molecular reactivity and stability (Castagnetti & Schlosser, 2002).
Polymer Science
- Development of Soluble Polyimides : Research into aromatic polyimides, which are notable for their heat resistance, has led to the use of this compound derivatives for enhancing solubility and processability. Such advancements are significant for applications in electronics, coatings, and membranes (Chung & Kim, 2000).
Molecular Structure and Conformation
- Structural Analysis : Studies on the geometric structure and conformational properties of related compounds, such as 4-fluoro(trifluoromethoxy)benzene, provide insights into the behavior of the trifluoromethoxy group in different molecular environments. Understanding these properties is crucial for designing molecules with specific characteristics (Shishkov et al., 2004).
Electronics and Material Science
- **Electronics andSemiconductors**: The trifluoromethoxy group, as part of molecular architectures like N,N'-Bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide, significantly influences electron mobility and molecular packing in semiconductor materials. This has implications for the performance of air-stable n-type semiconductors, crucial for electronic applications (Zhang et al., 2016).
Optoelectronics and Liquid Crystals
- New Liquid Crystal Materials : The trifluoromethoxy group is integral in the synthesis of new organic compounds with self-assembling behavior, used in infrared region applications. Understanding the influence of substituents and core structure on mesomorphic properties and spectral behavior aids in the development of advanced liquid crystal materials (Harmata & Herman, 2021).
Battery Technology
- High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile, a compound related to this compound, has been explored as an electrolyte additive for lithium nickel manganese oxide cathodes. Its use enhances the cyclic stability and overall performance of high voltage lithium ion batteries, demonstrating the potential of trifluoromethoxy derivatives in energy storage technologies (Huang et al., 2014).
Safety and Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that 4-(Trifluoromethoxy)benzimidamide and similar compounds could have significant potential for future research and applications.
properties
IUPAC Name |
4-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQVCMKCKPXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399012 | |
| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313240-72-1 | |
| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)







![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
